molecular formula C20H20N2OS B2929815 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide CAS No. 896614-07-6

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide

Cat. No.: B2929815
CAS No.: 896614-07-6
M. Wt: 336.45
InChI Key: DMZJAVZCFZJZKP-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide is a synthetic acetamide derivative featuring a thiazole ring substituted with a 4-methylphenyl group at position 2 and an ethyl linker connecting the thiazole to the phenylacetamide moiety. The compound’s structure combines aromatic (phenyl and 4-methylphenyl) and heterocyclic (thiazole) components, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-15-7-9-17(10-8-15)20-22-18(14-24-20)11-12-21-19(23)13-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZJAVZCFZJZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals. Biology: It has shown potential as an antimicrobial and antiproliferative agent. Medicine: Research indicates its use in developing treatments for various diseases, including cancer and infections. Industry: The compound is utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, leading to biological responses. The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Positional Isomerism of Thiazole Substitution

  • Compound 9d (from ): N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide derivative differs in the thiazole substitution position (5-yl vs. 4-yl in the target compound). For example, the 4-yl substitution in the target compound may allow better planar alignment with biological targets compared to 5-yl derivatives .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a thiazole-2-yl group directly attached to the acetamide. The absence of an ethyl linker in this compound may reduce flexibility but enhance hydrogen bonding via the thiazole nitrogen, as observed in its crystal structure (N–H⋯N interactions forming inversion dimers) .

Substituent Effects on Aromatic Rings

  • 4-Methylphenyl vs. Halogenated Phenyl Groups : The target compound’s 4-methylphenyl group on the thiazole introduces electron-donating effects, whereas halogenated analogs (e.g., 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide in ) exhibit electron-withdrawing substituents. Such differences can modulate lipophilicity and intermolecular interactions, impacting solubility and target engagement .

Benzothiazole vs. Thiazole Core

  • Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide incorporate a fused benzothiazole core. The benzothiazole’s extended π-system may enhance binding to hydrophobic pockets in enzymes or receptors compared to monocyclic thiazoles. Additionally, electron-withdrawing groups (e.g., trifluoromethyl) on benzothiazoles can increase metabolic resistance .

Pharmacologically Active Analogs

  • Mirabegron (): A β3-adrenergic receptor agonist with structural similarities, including a thiazole ring and acetamide group. Key differences include Mirabegron’s 2-amino-thiazole substituent and a hydroxy-phenylethyl chain, which are critical for its bladder muscle relaxation activity. The target compound lacks these polar groups, suggesting divergent pharmacological profiles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole-4-yl 4-Methylphenyl, ethyl linker Not reported Likely moderate lipophilicity
Mirabegron () Thiazole-4-yl 2-Amino, hydroxy-phenylethyl 396.51 β3-agonist, high aqueous solubility
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () Thiazole-2-yl 3,4-Dichlorophenyl 287.16 Crystalline, strong hydrogen bonding
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole 6-Trifluoromethyl 352.34 High metabolic stability

Key Research Findings

  • Crystallography: Thiazole-2-yl acetamides () exhibit hydrogen-bonded dimers, which may enhance thermal stability.
  • Pharmacology: Mirabegron’s success highlights the importance of polar substituents (e.g., amino and hydroxy groups) for receptor targeting. The target compound’s lack of these groups may shift its activity toward other targets, such as enzymes or ion channels .
  • Synthetic Optimization : Phase-transfer catalysis () and click chemistry () are viable strategies for synthesizing structurally complex acetamides, including the target compound .

Biological Activity

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C26H29N3O2SC_{26}H_{29}N_{3}O_{2}S. The thiazole ring is known for its role in various biological activities, making it a crucial component of this compound.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds related to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Reference Drug IC50 (µM)
N-{...}PC3 (Prostate)5240
N-{...}MCF-7 (Breast)10098

These results indicate that certain derivatives exhibit cytotoxic effects comparable to established anticancer drugs like imatinib .

2. Antimicrobial Activity

Thiazole derivatives, including this compound, have also been evaluated for their antimicrobial properties. The presence of the thiazole moiety enhances the compound's ability to inhibit bacterial growth. Specific studies have shown that these compounds can effectively combat both gram-positive and gram-negative bacteria.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring may interact with specific biological targets within cancer cells or microbial organisms, leading to apoptosis or inhibition of cellular proliferation.

Case Study 1: Anticancer Efficacy

In a study conducted on prostate carcinoma cells (PC3), several derivatives of N-{...} were synthesized and screened for their cytotoxic effects. The most active derivative demonstrated an IC50 value significantly lower than many existing treatments, suggesting a potential new avenue for cancer therapy .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of thiazole-based compounds. The results indicated that modifications in the phenyl ring significantly affected the antimicrobial activity. Compounds with electron-withdrawing groups displayed enhanced activity against various pathogens .

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